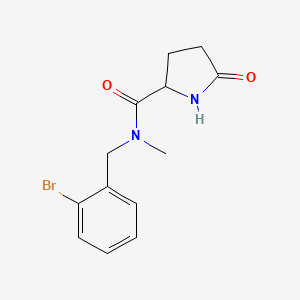
n-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a bromobenzyl group attached to a pyrrolidine ring, which is further substituted with a methyl group and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzyl chloride and N-methyl-5-oxopyrrolidine-2-carboxylic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Procedure: The 2-bromobenzyl chloride is reacted with N-methyl-5-oxopyrrolidine-2-carboxylic acid in an appropriate solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bromobenzyl group, leading to the formation of corresponding bromobenzyl alcohol or bromobenzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidine ring, converting it to the corresponding alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be used in substitution reactions.
Major Products:
Oxidation: Bromobenzyl alcohol, bromobenzaldehyde.
Reduction: Corresponding alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: n-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and inhibition due to its amide functionality.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of n-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The bromobenzyl group can participate in halogen bonding, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- n-(2-Chlorobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide
- n-(2-Fluorobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide
- n-(2-Iodobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide
Comparison:
- Uniqueness: The presence of the bromine atom in n-(2-Bromobenzyl)-N-methyl-5-oxopyrrolidine-2-carboxamide imparts unique reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior and biological activity.
- Reactivity: Bromine is more reactive in substitution reactions compared to chlorine and fluorine, making the bromobenzyl derivative more versatile in synthetic applications.
- Biological Activity: The specific interactions of the bromobenzyl group with biological targets can differ from those of other halogenated derivatives, potentially leading to distinct pharmacological profiles.
Propriétés
Formule moléculaire |
C13H15BrN2O2 |
|---|---|
Poids moléculaire |
311.17 g/mol |
Nom IUPAC |
N-[(2-bromophenyl)methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C13H15BrN2O2/c1-16(8-9-4-2-3-5-10(9)14)13(18)11-6-7-12(17)15-11/h2-5,11H,6-8H2,1H3,(H,15,17) |
Clé InChI |
YKTNDDFGLLDUQP-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC=CC=C1Br)C(=O)C2CCC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


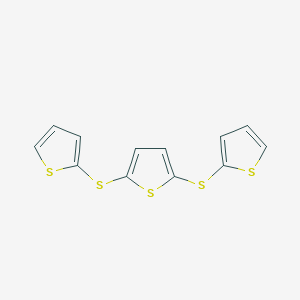

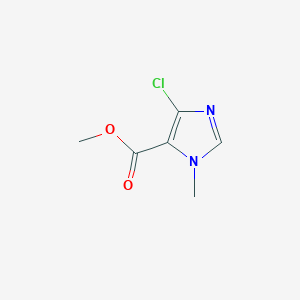
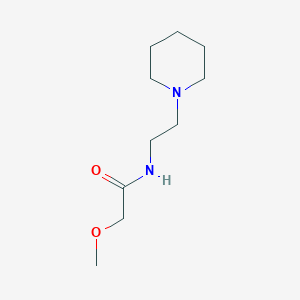
![6-Oxa-2-azaspiro[3.4]octan-8-amine](/img/structure/B14905027.png)
![Methyl 3-oxo-4-propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905048.png)
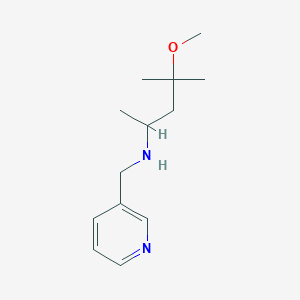
![(2E)-3-[(2-fluorophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14905058.png)

![Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B14905073.png)

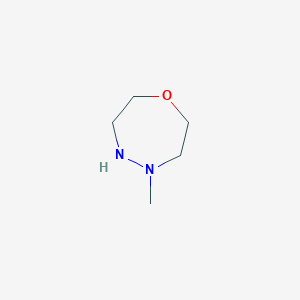
![(3S,5S)-2-(tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]Octane-3-carboxylic acid](/img/structure/B14905108.png)
![5-(3-chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14905111.png)
